3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the indol-2-one class, characterized by a central indole ring fused with a ketone group. Its structure features dual trifluoromethylbenzyl and trifluoromethylbenzoyloxyimino substituents, which enhance lipophilicity and metabolic stability. The benzoyloxyimino moiety introduces steric bulk, which may affect molecular conformation and solubility.
Properties
IUPAC Name |
[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F6N2O3/c25-23(26,27)16-7-3-5-14(11-16)13-32-19-10-2-1-9-18(19)20(21(32)33)31-35-22(34)15-6-4-8-17(12-15)24(28,29)30/h1-12H,13H2/b31-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVITVSIPWFQSX-GTWSWNCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one (CAS No. 303996-92-1) is a synthetic indole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential antidepressant effects, supported by various studies.
- Molecular Formula : C24H14F6N2O3
- Molecular Weight : 492.37 g/mol
- Structural Features : The presence of trifluoromethyl groups and an indole core suggests potential for significant biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, a related compound with a trifluoromethyl group showed broad-spectrum antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE).
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Trifluoromethyl derivative | 15.625 - 62.5 (MRSA) | Antistaphylococcal |
| Trifluoromethyl derivative | 62.5 - 125 (SE) | Antienterococcal |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways, indicating a bactericidal effect .
Antifungal Activity
The antifungal potential of similar indole derivatives has also been explored. While specific data on the compound is limited, related compounds have shown moderate antifungal activity against common pathogens such as Candida species.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Related Indole Derivative | 31.2 - 62.5 | Moderate activity against Candida |
Antidepressant-Like Effects
Emerging research indicates that compounds similar to the target molecule may exhibit antidepressant-like effects through modulation of serotonergic pathways. A study involving a compound with a trifluoromethyl moiety reported significant antidepressant-like activity in animal models, particularly through interactions with serotonin receptors .
Key Findings:
- The compound demonstrated an increase in locomotor activity in the forced swim test (FST), indicative of reduced depressive-like behavior.
- The serotonergic system's involvement was highlighted, particularly the action on 5-HT1A and 5-HT3 receptors.
Case Studies
- Antibacterial Efficacy Study : A study evaluated the efficacy of various trifluoromethyl-substituted indoles against MRSA and SE. The results indicated that certain structural modifications enhanced antibacterial potency significantly compared to standard antibiotics .
- Antidepressant Activity Assessment : Another investigation focused on the antidepressant potential of related compounds, revealing significant behavioral improvements in rodent models, suggesting a viable pathway for therapeutic development against major depressive disorder .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of indole and benzoyl groups have been studied for their efficacy against various bacterial strains and fungi. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .
Anticancer Properties
Compounds containing indole structures have shown promise as anticancer agents. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. Studies suggest that the incorporation of trifluoromethyl groups may enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .
Neuroprotective Effects
Some indole derivatives have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems or exert antioxidant effects makes them potential candidates for further research in treating conditions like Alzheimer's disease .
Material Science
Organic Electronics
The unique electronic properties of compounds like 3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one make them suitable for applications in organic electronics. Their ability to act as charge transport materials can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Polymer Additives
In polymer science, such compounds can serve as additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of trifluoromethyl groups can improve resistance to solvents and environmental degradation, making them valuable in coatings and packaging materials .
Agricultural Chemistry
Pesticidal Activity
The structure of this compound suggests potential use as a pesticide or herbicide. Similar compounds have been evaluated for their ability to inhibit the growth of phytopathogenic fungi and bacteria, making them candidates for agricultural applications aimed at crop protection .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Indol-2-one Derivatives
Key Observations :
- Trifluoromethyl Groups: The target compound’s dual CF3 groups enhance electron-withdrawing effects compared to analogs with single CF3 or non-fluorinated substituents (e.g., 3-hydroxyphenyl in ). This may increase stability against oxidative degradation.
- Acyloxyimino Modifications: Replacing the benzoyloxy group with aliphatic acyloxy chains (e.g., pentanoyloxy in ) reduces aromatic stacking interactions but improves membrane permeability.
- Chloro/Methyl Substituents : Chlorine atoms (as in ) introduce steric and electronic effects that could influence binding affinity in enzyme pockets. Methyl groups may enhance metabolic stability by blocking oxidation sites.
Q & A
Q. How does the 3D conformation affect interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding poses.
- Circular Dichroism (CD) : Compare solution-state conformations in polar vs. nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
